molecular formula C11H12ClN B1582380 2-(4-Chlorophenyl)-3-methylbutanenitrile CAS No. 2012-81-9

2-(4-Chlorophenyl)-3-methylbutanenitrile

Cat. No. B1582380
CAS RN: 2012-81-9
M. Wt: 193.67 g/mol
InChI Key: RBGSZIRWNWQDOK-UHFFFAOYSA-N
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Patent
US04650910

Procedure details

469 g (3.1 mol) of 4-chlorobenzyl cyanide, 30 g of tetrabutylammonium bromide, 1500 g of 50% strength sodium hydroxide solution and 438 g (3.56 mol) of isopropyl bromide are initially introduced into a 4 l multineck apparatus with reflux condenser and internal thermometer. The temperature rises after the stirrer is switched on. It is maintained at 40° C. for 4 h, initially by cooling and later by heating. The reaction mixture is cooled to room temperature, poured into a mixture of 500 ml of ether and 500 ml of water, the aqueous phase is separated off, and the organic phase is washed successively with 5% strength hydrochloric acid, sodium bicarbonate solution and water. After having been dried with sodium sufate, the solvent is removed by distillation. The residue remaining is 585.3 g of 97% pure 4-α-isopropylbenzyl cyanide. The product is pure enough for the subsequent hydrogenation.
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH:13](Br)([CH3:15])[CH3:14].CCOCC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]([C:7]#[N:8])[CH:13]([CH3:15])[CH3:14])=[CH:4][CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
469 g
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
438 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
30 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
initially by cooling
TEMPERATURE
Type
TEMPERATURE
Details
later by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
WASH
Type
WASH
Details
the organic phase is washed successively with 5% strength hydrochloric acid, sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After having been dried with sodium sufate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(C(C)C)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.